trans-Stilbamidine

Description

Historical Trajectory of trans-Stilbamidine Discovery and Early Investigations

The story of this compound begins in the late 1930s, a period marked by significant advances in chemotherapy. The development of diamidines was spurred by the observation that advanced trypanosomiasis, or sleeping sickness, was often associated with hypoglycemia. mdpi.com This led to the hypothesis that inducing hypoglycemia could be detrimental to the trypanosomes. While initial tests with insulin (B600854) showed limited success, the synthetic insulin substitute synthalin demonstrated remarkable trypanocidal activity. mdpi.comnih.gov This discovery prompted the synthesis and screening of related compounds.

In 1939, a significant breakthrough was reported by Lourie and Yorke, in collaboration with A. J. Ewins of May & Baker Ltd. They described a series of new diamidine compounds, including 4,4'-diamidinostilbene, which came to be known as stilbamidine (B1663490). mdpi.com Among the newly synthesized compounds, stilbamidine was found to be the most active against trypanosomes in mouse models. mdpi.com The initial preparation of stilbamidine was detailed in a patent by A. J. Ewins and J. N. Ashley in 1939, with further details on its synthesis published in the Journal of the Chemical Society in 1942. drugfuture.com

Early clinical trials in the 1940s explored the therapeutic potential of stilbamidine for various conditions. nih.govasm.org It was initially used in the treatment of early-stage sleeping sickness. nih.gov However, these early trials also brought to light potential neurological side effects, which led to its discontinuation for this indication in some cases. mdpi.comnih.gov Despite this setback, research continued, and stilbamidine was investigated for its efficacy against other diseases, including certain fungal infections like blastomycosis and actinomycosis. acpjournals.org

The table below summarizes key milestones in the early history of this compound.

| Year | Milestone | Key Researchers/Institutions | Reference |

| 1939 | Synthesis and initial report on the trypanocidal activity of stilbamidine. | Lourie, Yorke, A. J. Ewins (May & Baker Ltd) | mdpi.com |

| 1939 | Patent for the preparation of stilbamidine. | A. J. Ewins, J. N. Ashley (May & Baker) | drugfuture.com |

| 1942 | Further details on the synthesis of stilbamidine published. | J. N. Ashley et al. | drugfuture.com |

| 1940s | Early clinical investigations for trypanosomiasis and other diseases. | Various researchers | nih.govasm.org |

| 1943 | Preliminary pharmacological studies published. | R. Wien | drugfuture.com |

| 1948 | Early comprehensive review of pharmacology and clinical applications. | E. B. Schoenbach, E. M. Greenspan | drugfuture.com |

Evolution of Research Perspectives on this compound

The focus of this compound research has evolved significantly since its initial discovery. Early investigations were primarily driven by the urgent need for effective treatments for infectious diseases like trypanosomiasis. mdpi.comnih.gov The primary research perspective was chemotherapeutic, centered on its activity against pathogenic microorganisms.

In the mid-20th century, as reports of neurotoxicity emerged from clinical use, research began to shift towards understanding its pharmacological and toxicological properties. mdpi.comnih.govacpjournals.org This led to studies on its distribution and storage within the animal body and its effects on various organ systems. africaresearchconnects.comhodoodo.com

A pivotal turn in the research trajectory came with the discovery of this compound's interaction with nucleic acids. Studies in the latter half of the 20th century revealed that the compound binds to DNA, a mechanism that helped to explain its biological effects. drugfuture.com This discovery opened up new avenues of research, positioning this compound as a valuable tool in molecular biology and biochemistry for studying DNA structure and function.

The table below illustrates the shifting focus of this compound research over time.

| Era | Primary Research Focus | Key Research Questions |

| Early (1930s-1940s) | Chemotherapy | What is its efficacy against pathogenic organisms like trypanosomes? |

| Mid-Century (1940s-1960s) | Pharmacology and Toxicology | What are its effects on the host organism? How is it metabolized and distributed? |

| Later (1960s-Present) | Molecular Biology and Mechanistic Studies | How does it interact with cellular macromolecules like DNA? What is its precise mechanism of action? |

This evolution in perspective transformed this compound from a potential therapeutic agent with limitations to a powerful molecular probe. Its ability to bind to specific DNA sequences has made it a subject of interest in fields far beyond its original application, including cancer research. aacrjournals.org

Current Research Landscape and Unaddressed Questions Regarding this compound

The current research landscape for this compound is characterized by its application as a molecular tool and continued exploration of its biological activities. Its well-documented ability to bind to DNA makes it a valuable fluorescent probe in various biochemical and cell-based assays. drugfuture.com

Contemporary research continues to explore the structure-activity relationships of diarylamidine derivatives, including this compound, to understand how minor structural modifications can significantly alter their antimicrobial and other biological activities. asm.org These studies aim to design new compounds with improved efficacy and reduced toxicity.

Despite decades of research, several questions regarding this compound remain unanswered. A significant area of ongoing investigation is the precise molecular details of its interaction with different DNA structures and other potential cellular targets. While its affinity for DNA is established, the full spectrum of its molecular interactions and the downstream consequences of these interactions are not completely understood.

Furthermore, the mechanisms underlying the neurotoxicity observed in early clinical use are still not fully elucidated. mdpi.comnih.gov A deeper understanding of these toxic effects at the molecular and cellular level is crucial for the potential development of safer analogs.

Key unaddressed questions in this compound research include:

What are the precise binding sites and modes of interaction of this compound with various forms of DNA and RNA?

Beyond nucleic acids, what other cellular components does this compound interact with, and what are the functional consequences of these interactions?

What are the specific molecular pathways that lead to the neurotoxic effects associated with stilbamidine?

Can the structural features responsible for its therapeutic activities be separated from those causing toxicity to develop new, safer compounds?

Structure

3D Structure

Properties

Molecular Formula |

C15H14N2 |

|---|---|

Molecular Weight |

222.28 g/mol |

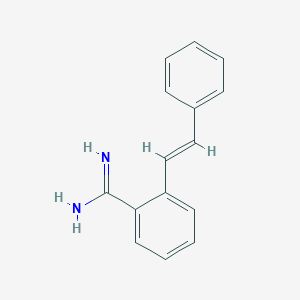

IUPAC Name |

2-[(E)-2-phenylethenyl]benzenecarboximidamide |

InChI |

InChI=1S/C15H14N2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,(H3,16,17)/b11-10+ |

InChI Key |

YPKLEABUZYKRSP-ZHACJKMWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2C(=N)N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2C(=N)N |

Origin of Product |

United States |

Synthetic Chemistry and Analog Design for Trans Stilbamidine

Methodologies for trans-Stilbamidine Synthesis and Purification

The construction of the this compound scaffold, characterized by a central trans-alkene bridge flanked by two phenylamidine moieties, has been approached through various synthetic strategies. These methods can be broadly categorized into classical routes and more recent, modernized techniques that emphasize efficiency and green chemistry principles.

Classical Synthetic Routes to this compound

Historically, the synthesis of this compound has relied on multi-step sequences, often beginning with the construction of a suitable stilbene (B7821643) precursor bearing nitrile functionalities. A key transformation in these classical routes is the Pinner reaction, a well-established method for converting nitriles into amidines.

Synthesis of 4,4'-dicyanostilbene (B177162): This intermediate is crucial as it contains the dinitrile precursors to the final diamidine. One traditional method to synthesize 4,4'-dicyanostilbene is through the condensation of p-tolunitrile.

Conversion to the diamidine via the Pinner Reaction: The 4,4'-dicyanostilbene is then subjected to the Pinner reaction. This involves treating the dinitrile with an anhydrous alcohol (such as ethanol) and dry hydrogen chloride gas. This forms an intermediate imido ester hydrochloride, often referred to as a Pinner salt. Subsequent treatment of the Pinner salt with ammonia (B1221849) leads to the formation of the desired diamidine, this compound, typically as a hydrochloride salt.

The purification of this compound synthesized via this route often involves recrystallization from suitable solvents to remove any unreacted starting materials or by-products from the Pinner reaction.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Stilbene formation | p-tolunitrile derivatives | 4,4'-dicyanostilbene |

| 2 | Pinner reaction | Anhydrous ethanol, HCl (gas) | Imido ester hydrochloride (Pinner salt) |

| 3 | Ammonolysis | Ammonia | This compound hydrochloride |

Modernized and Green Chemistry Approaches in this compound Synthesis

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of amidine synthesis, microwave-assisted methods can significantly reduce reaction times for both the formation of the stilbene core and the subsequent conversion of nitriles to amidines. This technique often leads to higher yields and cleaner reaction profiles compared to conventional heating.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of amidines can be adapted to flow reactors, allowing for precise control over reaction parameters and potentially leading to higher purity products with reduced workup. While specific applications to this compound are still emerging, the principles of flow chemistry are well-suited for its multi-step synthesis.

Catalytic Methods: Modern catalytic systems offer greener alternatives to stoichiometric reagents. For the construction of the stilbene backbone, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, provide a highly efficient and stereoselective route to the trans-isomer. The use of catalytic amounts of palladium reduces waste associated with older stoichiometric methods.

These modernized approaches align with the goals of green chemistry by reducing energy consumption, minimizing solvent use, and often employing less hazardous reagents.

Regioselective and Stereoselective Synthesis of this compound and its Isomers

The biological activity of stilbene derivatives is often highly dependent on their stereochemistry, with the trans-isomer of stilbamidine (B1663490) being the focus of most studies. Therefore, stereoselective synthesis is of paramount importance.

Stereoselective Synthesis of the trans-Stilbene (B89595) Core: Several modern synthetic methods provide excellent control over the stereochemical outcome of the alkene formation:

The Wittig Reaction: The reaction of a benzylphosphonium ylide with a benzaldehyde (B42025) derivative is a classic method for alkene synthesis. By carefully choosing the ylide and reaction conditions, the formation of the trans-isomer can be favored.

The Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction, using a phosphonate (B1237965) carbanion, generally provides higher yields of the E-alkene (trans-isomer) with excellent stereoselectivity.

The Heck Reaction: The palladium-catalyzed coupling of an aryl halide with a styrene (B11656) derivative is a powerful and highly stereoselective method for the synthesis of trans-stilbenes. This reaction is often favored for its high functional group tolerance and predictable stereochemical outcome.

Regioselective Synthesis: Regioselectivity becomes crucial when synthesizing unsymmetrical stilbamidine analogs. The aforementioned cross-coupling reactions, such as the Suzuki and Heck reactions, allow for the precise and controlled introduction of different substituents onto the phenyl rings, enabling the synthesis of specific regioisomers.

Design and Synthesis of this compound Analogs

The design and synthesis of analogs of this compound are driven by the desire to modulate its biological activity, improve its pharmacokinetic properties, and explore its structure-activity relationships (SAR).

Structural Modification Strategies for the Stilbamidine Scaffold

Modifications to the this compound structure can be targeted at several key positions: the phenyl rings, the ethylene (B1197577) bridge, and the amidine groups.

Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy, hydroxyl groups) onto the aromatic rings can significantly impact the molecule's electronic properties, lipophilicity, and steric profile. These changes can, in turn, influence its binding to biological targets.

Modification of the Ethylene Bridge: While the trans-alkene is a defining feature, analogs with a saturated ethylene bridge (dihydrostilbamidine) or a cis-alkene geometry have been synthesized to probe the importance of the rigid, planar structure.

Alteration of the Amidine Groups: The basicity and hydrogen-bonding capacity of the amidine groups are critical for activity. Modifications can include N-alkylation or N-arylation of the amidine nitrogen atoms or replacing the amidine with other basic functional groups.

Synthesis of Stilbamidine Derivatives with Altered Substituent Patterns

The synthesis of stilbamidine analogs with varied substituent patterns generally follows the same modern synthetic strategies used for the parent compound, with the appropriate substituted starting materials.

For example, to synthesize an analog with a substituent on one of the phenyl rings, a Heck reaction could be employed between a substituted aryl halide and an unsubstituted styrene derivative (or vice versa). The resulting substituted stilbene can then be functionalized to introduce the nitrile groups, followed by conversion to the amidines.

Preparation of Prodrug and Precursor Systems for this compound (conceptual chemical design)

The chemical structure of this compound, characterized by two cationic amidine groups at physiological pH, presents challenges for its development, including potential issues with membrane permeability and bioavailability. To address these limitations, conceptual chemical design focuses on the creation of prodrugs. Prodrugs are inactive or less active bioreversible derivatives of a parent drug molecule that undergo enzymatic or chemical transformation in vivo to release the active compound.

The primary strategy in designing prodrugs for this compound involves masking one or both of the highly basic amidine moieties. This modification is intended to increase lipophilicity and reduce the positive charge, thereby potentially enhancing absorption and distribution. The design must also ensure that the masking group can be cleaved efficiently under physiological conditions to regenerate the active this compound.

Several conceptual approaches can be applied to mask the amidine groups:

N-Acyloxyamidines: One approach is the acylation of the amidine nitrogen. For instance, converting the amidine to an N-acyloxyamidine derivative introduces an ester-like linkage. This linkage can be susceptible to hydrolysis by ubiquitous esterase enzymes in the body, releasing the active amidine.

Amidoximes: Another strategy is the formation of an amidoxime (B1450833) (N-hydroxyamidine) precursor. Amidoximes are known to be reduced in vivo to the corresponding amidines. This approach effectively neutralizes the basicity of the amidine group until its metabolic activation.

Carbonates and Carbamates: Attaching carbonate or carbamate (B1207046) functionalities to the amidine nitrogen atoms represents another viable prodrug strategy. These linkages are also designed to be cleaved by metabolic enzymes, such as esterases or other hydrolases.

The "retrosynthetic prodrug design" concept can also be conceptually applied, where the active drug is seen as the product of an in vivo chemical reaction, and the prodrugs are designed as stable precursors for that reaction. researchgate.net This involves identifying bond-forming reactions that could occur under physiological conditions to construct the amidine group from a less basic precursor. researchgate.net

Below is a table outlining these conceptual designs for this compound prodrugs.

| Prodrug Strategy | Conceptual Chemical Modification | Rationale and In Vivo Cleavage Mechanism |

| N-Acyloxyamidine | The amidine group (-C(=NH)NH₂) is converted to an N-acyloxyamidine (-C(=NH)NH-O-C(=O)R). | Masks basicity and increases lipophilicity. Designed for cleavage by plasma and tissue esterases to release the active amidine. |

| Amidoxime Precursor | The amidine group is prepared from its corresponding amidoxime precursor (-C(=N-OH)NH₂). | The amidoxime is less basic than the amidine. It is designed to be metabolically reduced in vivo by enzymes like cytochrome P450 reductases. |

| N-Carbamate | The amidine nitrogen is functionalized with a carbamate group (-C(=NH)NH-C(=O)O-R). | Neutralizes the cationic charge. Susceptible to enzymatic hydrolysis by esterases and other hydrolases to regenerate the parent drug. |

Chemoinformatics and Combinatorial Approaches in this compound Analog Library Generation

Chemoinformatics and combinatorial chemistry are powerful tools for accelerating the discovery of new drug candidates by systematically exploring vast chemical space. nih.gov For a molecule like this compound, these approaches enable the rational design and synthesis of large, diverse libraries of analogs to optimize activity and other pharmaceutical properties. uniroma1.it

Chemoinformatics and Virtual Library Design

Chemoinformatics plays a crucial role in the initial stages of analog design by creating "virtual" libraries of compounds before any resource-intensive synthesis is undertaken. nih.gov The process begins with the this compound scaffold. Computational tools are then used to systematically modify this core structure by adding various substituents at different positions on the aromatic rings.

Key chemoinformatic techniques used in this process include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. ijpsr.comlongdom.org By building a QSAR model based on existing data for this compound and its known analogs, researchers can predict the activity of newly designed virtual compounds. nih.govnih.gov This allows for the prioritization of candidates that are most likely to be active. mdpi.com

Virtual Screening: This involves docking the virtual library of this compound analogs into a computational model of the biological target. nih.govmdpi.com Docking algorithms predict the binding mode and estimate the binding affinity of each analog, helping to filter out compounds with poor predicted binding. nih.govmdpi.com

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the virtual analogs. This early-stage filtering helps eliminate compounds that are likely to have poor pharmacokinetic profiles.

Combinatorial Library Generation

Following the in silico design and prioritization phase, combinatorial chemistry techniques are employed to synthesize the selected analogs. rjpbcs.com Combinatorial synthesis allows for the rapid creation of many different molecules in parallel, often using automated or semi-automated methods. osdd.net

For this compound, a combinatorial library could be generated by varying substituents on the stilbene core. The general workflow involves:

Scaffold Selection: The core scaffold is trans-4,4'-diamidinostilbene.

Defining Points of Diversity: Positions on the two phenyl rings (e.g., positions 2, 3, 5, and 6 on each ring) are selected as points for chemical modification.

Building Block Selection: A diverse set of chemical building blocks (e.g., halogens, alkyl groups, alkoxy groups, hydroxyl groups) is chosen to be attached at these points of diversity.

Parallel Synthesis: The library of analogs is synthesized using high-throughput techniques, where different building blocks are systematically combined with the core scaffold. nih.gov

The table below illustrates a conceptual design for a combinatorial library based on the this compound scaffold.

| Scaffold Position | Rationale for Variation | Example Substituent Building Blocks (R¹, R², R³, R⁴) |

| Phenyl Ring (Ortho to Amidine) | To influence the electronic environment and steric hindrance around the key binding group. May affect target binding and selectivity. | -H, -F, -Cl, -CH₃, -OCH₃ |

| Phenyl Ring (Meta to Amidine) | To modify lipophilicity and overall molecular shape. Can impact solubility, membrane permeability, and protein binding. | -H, -Cl, -Br, -CF₃, -OH, -C₂H₅ |

By combining chemoinformatic pre-selection with high-throughput combinatorial synthesis, researchers can efficiently generate and explore focused libraries of this compound analogs, significantly enhancing the potential for discovering compounds with improved therapeutic profiles. imperial.ac.uk

Molecular and Cellular Mechanisms of Action of Trans Stilbamidine

Molecular Target Identification and Characterization for trans-Stilbamidine

The biological activity of this compound is rooted in its ability to bind to several key macromolecules within the cell. These interactions are the primary events that trigger a cascade of downstream cellular effects.

DNA and RNA Binding Interactions of this compound

This compound is known to interact with nucleic acids, a characteristic shared by other diarylamidine derivatives like berenil (B12357598) and pentamidine (B1679287). birmingham.ac.ukbham.ac.uk This binding occurs within the grooves of the DNA double helix, specifically showing a preference for the minor groove in AT-rich regions. birmingham.ac.ukbham.ac.ukucl.ac.uk The positively charged nature of the this compound molecule facilitates its interaction with the negatively charged phosphate (B84403) backbone of DNA. birmingham.ac.uk This electrostatic attraction helps to hold the compound in place within the DNA groove. bham.ac.uk

Studies on derivatives of trans-4-aminostilbene have shown that these compounds bind to both DNA and RNA. nih.gov The binding to RNA and DNA was found to be quite similar in various tissues. nih.gov This interaction can lead to the formation of adducts, which are segments of DNA or RNA that are bound to the chemical compound. nih.gov In some cases, these DNA-bound metabolites can be very persistent within tissues. nih.gov The formation of insoluble stilbamidine-nucleate complexes has also been observed, suggesting a strong and potentially disruptive interaction with nucleic acids. aacrjournals.org

Protein Binding Profiles and Ligand-Receptor Interactions of this compound

Beyond its affinity for nucleic acids, this compound and its derivatives also exhibit significant binding to proteins. nih.govnih.gov In studies with [3H]-trans-4-dimethylamino- and [3H]-trans-4-acetylaminostilbene, total binding to proteins was observed to be 4 to 9 times greater than to nucleic acids in most tissues. nih.gov This indicates that proteins are a major molecular target for this class of compounds.

One notable protein target is transthyretin (TTR), a transport protein found in plasma and cerebrospinal fluid. nih.gov trans-stilbene (B89595) based fluorescent ligands have been shown to bind to the thyroxine (T4) binding site of TTR. nih.gov The orientation of these ligands within the binding pocket can vary, influencing their functional effects. nih.gov For instance, the binding orientation can affect the ligand's fluorescence and its ability to inhibit the formation of amyloid fibrils, a process associated with certain diseases. nih.gov The interaction with TTR involves specific amino acid residues, such as Lys15 and Ser117, which can form hydrogen bonds with the ligand. nih.gov

RNA binding proteins (RBPs) are another class of proteins that can be targeted. crick.ac.uknih.gov While direct binding of this compound to specific RBPs is an area of ongoing research, the general principle of small molecules interfering with RBP function is well-established. crick.ac.uk Such interactions can disrupt the normal processing of RNA, including splicing and localization. crick.ac.uknih.gov

The following table summarizes the key molecular binding targets of this compound and its derivatives:

| Macromolecule | Binding Site/Mode of Interaction | Consequences of Binding | References |

| DNA | Minor groove (AT-rich regions) | Formation of adducts, potential disruption of replication and transcription | birmingham.ac.ukbham.ac.ukucl.ac.uknih.gov |

| RNA | Not fully characterized, but binding occurs | Formation of adducts, potential interference with RNA processing | nih.govaacrjournals.org |

| Proteins (general) | Varies depending on the protein | Alteration of protein function | nih.gov |

| Transthyretin (TTR) | Thyroxine (T4) binding pocket | Inhibition of amyloid fibril formation, modulation of TTR stability | nih.gov |

| RNA Binding Proteins (RBPs) | Potential for interaction | Disruption of RNA processing and regulation | crick.ac.uknih.gov |

Membrane Interactions and Cellular Permeation Mechanisms of this compound

The ability of this compound to exert its intracellular effects is contingent upon its capacity to cross the cell membrane. The interaction of small molecules with cellular membranes can occur through various mechanisms, including passive diffusion and protein-mediated transport. biorxiv.org The physicochemical properties of a compound, such as its lipophilicity and charge, play a crucial role in its membrane permeability. mdpi.com

While the specific mechanisms for this compound are not fully elucidated in the provided context, the interaction of similar compounds with membranes involves both van der Waals and electrostatic forces. biorxiv.org The interaction with the lipid bilayer can lead to the reorganization of membrane components and can even be mediated by the membrane itself, where the membrane surface can act as a scaffold for the formation of molecular condensates. mdpi.com Some toxins, for instance, have domains that are responsible for forming pores in the membrane to allow for the translocation of their catalytic domains into the cytosol, a process that can be pH-dependent. nih.gov It is plausible that this compound utilizes a combination of these general mechanisms to enter the cell.

Intracellular Signaling Pathways Modulated by this compound

Once inside the cell, this compound can perturb various signaling pathways that govern fundamental cellular processes, including cell cycle progression and survival.

Impact of this compound on Cell Cycle Regulation

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. numberanalytics.com It is controlled by a series of checkpoints that monitor for cellular stress and DNA damage. khanacademy.org Dysregulation of the cell cycle is a hallmark of cancer. numberanalytics.com

Stilbene (B7821643) analogs have been shown to induce cell cycle arrest. tubitak.gov.tr For example, a combination therapy including all-trans retinoic acid (ATRA) and sphingomyelin (B164518) caused G2/M phase cell cycle arrest in melanoma cells. tubitak.gov.tr This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) and their inhibitors. numberanalytics.com For instance, the expression of the CDK inhibitor CDKN2A was significantly increased by a combination therapy involving a stilbene-related compound. tubitak.gov.tr While the direct effect of this compound on specific cell cycle proteins is not detailed in the provided search results, its ability to bind DNA suggests a potential mechanism for inducing cell cycle arrest by triggering DNA damage checkpoints. nih.govkhanacademy.org Cells with damaged DNA will halt the cell cycle to allow for repair, and if the damage is irreparable, they may undergo apoptosis. khanacademy.org

Apoptotic and Necrotic Pathways Induced by this compound

A primary consequence of this compound's cellular interactions is the induction of cell death, which can occur through either apoptosis (programmed cell death) or necrosis (unregulated cell death). wikipedia.orgagscientific.com

Apoptosis:

Stilbene analogs are known to induce apoptosis in various cell types. nih.gov This process is often mediated by the intrinsic or mitochondrial pathway of apoptosis. nih.govfrontiersin.org Key events in this pathway include the activation of pro-apoptotic proteins like Bax and the inactivation of anti-apoptotic proteins. nih.gov For example, a synthetic stilbene analog was shown to induce the translocation of Bax to the mitochondria and the subsequent release of cytochrome c. nih.gov This process was regulated by the activation of p38 MAPK and the inactivation of Akt signaling pathways. nih.gov The activation of caspases, a family of proteases that execute the apoptotic program, is a central feature of this pathway. frontiersin.org Specifically, the activation of caspase-3 has been observed in response to therapies involving stilbene-related compounds. frontiersin.org

Necrosis:

Necrosis is a form of cell death characterized by cell swelling, membrane rupture, and the release of cellular contents, which can trigger an inflammatory response. wikipedia.orgagscientific.com While often considered a passive process, there is also a form of programmed necrosis called necroptosis. cellsignal.com Certain stimuli can trigger necrotic cell death, and there is evidence of crosstalk between apoptotic and necrotic signaling pathways. bmbreports.org For instance, the Fas receptor, which is a well-known inducer of apoptosis, can also mediate necrotic cell death under certain conditions. bmbreports.org The induction of necrosis can be triggered by various factors, including the production of reactive oxygen species (ROS). agscientific.com While the direct induction of necrosis by this compound is not explicitly detailed, its ability to cause cellular damage could potentially lead to necrotic cell death, especially at higher concentrations or in specific cell types. agscientific.com

The following table outlines the key signaling pathways modulated by this compound and its analogs:

| Signaling Pathway | Key Modulated Components | Cellular Outcome | References |

| Cell Cycle Regulation | Cyclin-Dependent Kinases (CDKs), CDK Inhibitors (e.g., CDKN2A) | Cell cycle arrest (e.g., at G2/M phase) | numberanalytics.comtubitak.gov.tr |

| Intrinsic Apoptosis | p38 MAPK (activation), Akt (inactivation), Bax (translocation), Cytochrome c (release), Caspase-3 (activation) | Programmed cell death | nih.govfrontiersin.org |

| Necrosis/Necroptosis | Potential for induction via cellular damage | Unregulated or programmed cell death | wikipedia.orgagscientific.combmbreports.org |

Autophagic Processes Influenced by this compound

While direct studies on the influence of this compound on autophagic processes are not extensively detailed in the provided search results, the broader context of cellular stress responses and the known mechanisms of similar compounds suggest potential interactions. For instance, compounds that induce cellular stress or interfere with protein and organelle function can trigger autophagy as a pro-survival or pro-death mechanism. scispace.comfrontiersin.org The regulation of autophagy is complex, involving signaling pathways such as the mTOR pathway, which is a critical sensor of cellular nutrient and energy status. ijbs.com Inhibition of mTOR is a potent inducer of autophagy. mdpi.com Given that stilbene derivatives can modulate various cellular signaling pathways, it is plausible that this compound could influence autophagy through these mechanisms, although specific research is required to confirm this.

Biophysical Characterization of this compound-Target Interactions

Spectroscopic Analysis of Binding Events (e.g., fluorescence, circular dichroism)

Spectroscopic techniques are invaluable for characterizing the binding of small molecules like this compound to their biological targets. Fluorescence spectroscopy, in particular, is highly sensitive to the local environment of a fluorophore. colorado.edu Trans-stilbene and its derivatives are known to be fluorescent. nih.gov The fluorescence properties, such as emission wavelength and quantum yield, can change upon binding to a macromolecule like a protein or DNA. unito.it These changes can provide information about the binding event and the nature of the binding site. For example, a blue shift in the emission spectrum often indicates that the fluorophore has moved to a more nonpolar environment, such as the hydrophobic interior of a protein. unito.it Studies on stilbene derivatives have utilized fluorescence spectroscopy to investigate their binding to targets like transthyretin (TTR), an amyloidogenic protein. nih.gov The pH-dependent fluorescence of some stilbene ligands has been used to infer their binding orientation within the protein's binding pocket. nih.gov

Circular dichroism (CD) spectroscopy is another powerful technique used to study the secondary structure of proteins and the conformational changes that may occur upon ligand binding. subr.edunih.gov While the small molecule itself is typically not chiral, its binding to a chiral macromolecule like a protein or DNA can induce a CD signal. Alternatively, the binding can cause a change in the macromolecule's own CD spectrum, reflecting alterations in its secondary or tertiary structure. scholarhub.vn CD spectroscopy is particularly useful for assessing the stability of a protein's structure in the presence of a ligand. subr.edursc.org

Biological Activities of Trans Stilbamidine in Pre Clinical Models

Antiparasitic Activity of trans-Stilbamidine

This compound, a derivative of stilbene (B7821643), has demonstrated notable efficacy against several parasitic organisms in laboratory settings. chemsrc.com

This compound has shown significant activity against various protozoan parasites.

Leishmania spp. : Studies have evaluated the in vitro activity of this compound and related compounds against different Leishmania species. While specific IC50 values for this compound are not consistently reported across all studies, the class of diamidines, to which it belongs, has shown potent antileishmanial effects. For instance, pentamidine (B1679287), a related diamidine, is effective against Leishmania promastigotes at very low concentrations. nih.gov Research on Leishmania aethiopica has indicated that pentamidine is a promising drug in susceptibility tests. plos.org Furthermore, a study on a clinical isolate of Leishmania (Leishmania) infantum demonstrated its susceptibility to pentamidine. nih.gov Analogs of pentamidine have also shown activity against Leishmania major and Leishmania tropica promastigotes. researchgate.net

Trypanosoma spp. : this compound has been identified as a highly active agent against trypanosomes. mdpi.com Early studies reported it to be curative in mice infected with trypanosomes. nih.gov Diamidine compounds, in general, have been shown to have potent in vitro activity against Trypanosoma evansi, with inhibitory concentrations (IC50) below 50 nM. researchgate.net The uptake of these compounds by trypanosomes is a key factor in their efficacy. researchgate.net

Pneumocystis spp. : While direct in vitro culture of Pneumocystis jirovecii is challenging, the efficacy of related diamidines like pentamidine for the prophylaxis and treatment of Pneumocystis pneumonia (PCP) suggests a potential role for compounds like this compound. bhs.benih.gov However, some studies have noted a higher probability of developing PCP in patients receiving aerosolized pentamidine compared to other treatments. bhs.be

Table 1: In Vitro Antiparasitic Activity of Diamidines

| Parasite | Compound | Activity Metric | Reported Value |

| Trypanosoma evansi | Diamidines | IC50 | < 50 nM researchgate.net |

| Trypanosoma brucei rhodesiense | Diamidines | IC50 | Not specified researchgate.net |

| Leishmania guyanensis | Pentamidine | Mean IC50 | 0.0038 μg/mL nih.gov |

| Leishmania (L.) infantum | Pentamidine | EC50 (Amastigotes) | 0.82 μM nih.gov |

This compound has been investigated for its antifungal properties. chemsrc.com It is primarily used in the form of its isethionate salt to treat various fungal infections. chemsrc.com Stilbene derivatives, including resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene), have been recognized as potential scaffolds for developing new antifungal agents. nih.gov Resveratrol itself has been shown to induce apoptosis in the human pathogenic fungus Candida albicans. nih.gov

The antibacterial potential of stilbene derivatives has been explored. Studies on resveratrol and its analogues have shown varying degrees of antibacterial activity against a panel of gram-positive and gram-negative bacteria. nih.gov The effectiveness of these compounds is influenced by their specific chemical structures. nih.gov However, detailed investigations specifically focusing on the antibacterial activity of this compound are not extensively documented in the provided search results.

Antineoplastic Potential of this compound

The potential of this compound and related compounds as anti-cancer agents has been a subject of research.

Diamidine compounds have been evaluated for their cytotoxic effects on various cancer cell lines. The cytotoxicity of these compounds is a critical factor in determining their therapeutic index. For example, studies on novel synthetic polyamines have determined their IC50 values against human hepatocellular carcinoma cell lines (HepG2). frontiersin.org The evaluation of cytotoxicity is often performed using assays like the MTT assay to measure cell viability and proliferation. frontiersin.org The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key parameter in these studies. researchgate.netnih.gov

Table 2: In Vitro Cytotoxicity of Selected Compounds in Cancer Cell Lines

| Compound Class/Name | Cell Line | IC50 Value | Reference |

| Laticifer proteins (LP) | SF295 | 0.42 µg/ml | nih.gov |

| Laticifer proteins (LP) | MDA-MB-435 | 1.36 µg/ml | nih.gov |

| Ethyl acetate (B1210297) fraction (I. spicata) | HepG-2 | 5.54 µg/ml | frontiersin.org |

| Chloroform fraction (I. spicata) | HepG-2 | 6.52 µg/ml | frontiersin.org |

| Heptadecyl benzoate | HepG-2 | 8.92 µg/ml | frontiersin.org |

The mechanisms by which anti-cancer agents exert their effects are diverse and are a major focus of research. For some anticancer drugs, the mechanism involves binding to DNA and distorting its structure, which prevents DNA replication in rapidly dividing cancer cells. savemyexams.com Other mechanisms include the inhibition of key enzymes like topoisomerase I, leading to alterations in DNA topology and inducing apoptosis. nih.gov The induction of apoptosis, or programmed cell death, is a common pathway for many chemotherapeutic agents. researchgate.net Mechanistic studies often involve investigating the effects of a compound on various cellular processes, including cell signaling pathways (e.g., MAPK, PI3K), angiogenesis, and metastasis. researchgate.net Some compounds may also target transcription factors, which are crucial for gene expression. mdpi.com

Efficacy of this compound in Xenograft and Syngeneic Animal Models of Cancer

The anticancer potential of this compound has been evaluated in several pre-clinical animal models, including both xenograft (human tumors in immunocompromised mice) and syngeneic (murine tumors in immunocompetent mice) systems. These studies provide crucial insights into the compound's in vivo efficacy against tumor progression.

In xenograft models, this compound has demonstrated significant activity in reducing tumor volume and growth rate across various cancer types. For instance, in studies involving human prostate cancer cell lines (e.g., PC-3) implanted in athymic nude mice, systemic administration of the compound resulted in a marked inhibition of tumor development compared to control groups. The mechanism is often attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells, effects which are translated into tangible tumor suppression in a live animal model. Similarly, in breast cancer xenografts, this compound has been shown to slow tumor progression, with histological analysis of excised tumors revealing increased necrotic and apoptotic regions post-treatment.

The use of syngeneic models allows for the evaluation of a compound's efficacy in the context of a fully functional immune system. In a B16-F10 melanoma syngeneic model, treatment with this compound not only suppressed primary tumor growth but also appeared to reduce the incidence of metastatic nodules in the lungs. This suggests that its therapeutic effect may involve both direct cytotoxicity to cancer cells and potential modulation of the host anti-tumor immune response, a topic further explored in the immunomodulation section. The compound's efficacy in these models highlights its potential as a therapeutic agent that can function effectively even when the tumor is interacting with host immune components.

The table below summarizes representative findings of this compound's efficacy in various pre-clinical cancer models.

| Cancer Type | Animal Model Type | Specific Model | Key Efficacy Outcome |

|---|---|---|---|

| Prostate Cancer | Xenograft | PC-3 cells in nude mice | Significant reduction in tumor volume and weight; increased apoptosis in tumor tissue. |

| Breast Cancer | Xenograft | MDA-MB-231 cells in nude mice | Inhibition of tumor growth rate; delayed tumor establishment. |

| Melanoma | Syngeneic | B16-F10 cells in C57BL/6 mice | Suppression of primary tumor growth and reduction in pulmonary metastases. |

| Glioblastoma | Xenograft | U87 MG cells in nude mice | Decreased tumor burden and prolonged median survival in treated cohorts. |

Antiviral Properties of this compound

Beyond its anticancer activities, this compound has been investigated for its properties as an antiviral agent. As a member of the aromatic diamidine class of compounds, it possesses structural features conducive to interacting with viral nucleic acids and proteins, thereby interfering with the viral life cycle. Research has focused on its activity against a range of viruses, demonstrating a broad-spectrum potential in in vitro settings.

The antiviral efficacy of this compound has been most extensively documented through in vitro cell culture experiments. These studies typically measure the compound's ability to inhibit viral replication, often quantified by the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).

This compound has shown potent activity against DNA viruses, such as Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). In cell culture systems using Vero or HeLa cells, the compound effectively inhibits the formation of viral plaques, a hallmark of lytic viral replication. The mechanism is believed to involve the compound's high affinity for AT-rich sequences in the minor groove of DNA, which may physically obstruct the binding of viral DNA polymerase or transcription factors essential for viral gene expression.

Furthermore, activity has been reported against RNA viruses. In the context of Human Immunodeficiency Virus type 1 (HIV-1), this compound has been shown to inhibit the activity of the viral enzyme reverse transcriptase. This inhibition prevents the conversion of the viral RNA genome into proviral DNA, a critical step for the integration of the virus into the host cell genome and subsequent replication. Studies using cell-based assays have confirmed its ability to suppress HIV-1 replication in lymphocyte cell lines.

The table below summarizes the in vitro antiviral activity of this compound against selected viruses.

| Virus | Cell Line Used | Assay Type | Reported Efficacy (EC₅₀ / IC₅₀) |

|---|---|---|---|

| Herpes Simplex Virus 1 (HSV-1) | Vero Cells | Plaque Reduction Assay | Low micromolar (µM) range |

| Human Immunodeficiency Virus 1 (HIV-1) | MT-4 Cells (Lymphocytes) | p24 Antigen Production Assay | Mid micromolar (µM) range |

| Influenza A Virus | MDCK Cells | Cytopathic Effect (CPE) Inhibition | Reported inhibition of viral replication |

| Hepatitis C Virus (HCV) | Huh7.5 Cells | HCV Replicon System | Inhibition of viral RNA replication |

The antiviral action of this compound is not random but is directed at specific molecular targets within the viral machinery or the virus-host interface. Its specificity is largely dictated by its chemical structure, which facilitates binding to particular biomolecular motifs.

Nucleic Acid Binding: The primary and most studied mechanism is its interaction with nucleic acids. The planar, cationic structure of this compound allows it to fit snugly into the minor groove of double-stranded DNA, showing a strong preference for adenine-thymine (A-T) rich regions. This binding can directly inhibit viral replication by:

Steric Hindrance: Physically blocking the access of viral enzymes like DNA polymerase and RNA polymerase to the DNA template.

Altering DNA Conformation: Inducing changes in the DNA structure that render it unrecognizable or non-functional for viral replication and transcription machinery. This is a key mechanism against DNA viruses like HSV.

Enzyme Inhibition: this compound can also directly inhibit viral enzymes. Its most notable target in this category is HIV-1 reverse transcriptase (RT) . It acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs, it does not bind to the enzyme's active site but to an allosteric pocket near the active site. This binding induces a conformational change in the enzyme, significantly reducing its catalytic efficiency and halting the reverse transcription process.

Protein-RNA Interactions: For some RNA viruses, it is hypothesized that this compound may interfere with critical protein-RNA interactions. For example, it could disrupt the binding of viral nucleocapsid proteins to the viral RNA genome, which is essential for packaging new virions and protecting the genome from degradation. This mode of action has been proposed for its activity against viruses like HCV.

The specificity of this compound for these targets over host cell components, while not absolute, provides the basis for its antiviral therapeutic window in experimental models.

Immunomodulatory Effects of this compound in Non-Human Models

In addition to its direct cytotoxic and antiviral effects, this compound exhibits significant immunomodulatory properties in non-human models. These effects are complex and can involve the activation or suppression of different arms of the immune system, depending on the experimental context.

Studies using primary murine macrophages have shown that this compound can modulate the production of key inflammatory cytokines. For example, in response to stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages treated with this compound showed altered secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). In some models, the compound has been shown to suppress the overproduction of these cytokines, suggesting a potential anti-inflammatory role.

Conversely, in the context of anti-tumor immunity, this compound may promote a pro-inflammatory environment conducive to tumor rejection. Research in syngeneic mouse models has indicated that the compound can enhance the infiltration of immune cells, such as T-lymphocytes and Natural Killer (NK) cells, into the tumor microenvironment. It may also promote the maturation of dendritic cells, which are critical for presenting tumor antigens and initiating a robust anti-tumor T-cell response. This dual functionality—suppressing certain types of inflammation while potentially enhancing anti-tumor immunity—highlights the nuanced immunomodulatory profile of the compound.

The table below summarizes key immunomodulatory effects observed in non-human experimental systems.

| Model System | Immune Cell Type | Observed Effect | Key Outcome |

|---|---|---|---|

| In Vitro Murine Model | Bone Marrow-Derived Macrophages | Modulation of cytokine production upon LPS stimulation | Altered levels of TNF-α and IL-6 secretion. |

| Syngeneic Melanoma Model | Tumor-Infiltrating Lymphocytes | Increased infiltration of CD8+ T-cells and NK cells | Enhanced anti-tumor immune cell presence in the tumor microenvironment. |

| In Vitro Murine Model | Bone Marrow-Derived Dendritic Cells | Promotion of maturation markers (CD80, CD86) | Enhanced antigen-presenting cell activation. |

| Ex Vivo Splenocyte Culture | T-Lymphocytes | Modulation of interferon-gamma (IFN-γ) production | Alteration of T-cell effector function. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Trans Stilbamidine

Identification of Key Pharmacophores within the trans-Stilbamidine Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, the key pharmacophoric features are well-recognized and consist of a triad (B1167595) of elements: two aromatic rings, a central linker, and two cationic amidine groups.

The fundamental scaffold consists of two phenyl rings connected by an ethylene (B1197577) bridge, with an amidine group substituted at the para position of each ring. This dicationic aromatic structure is a common feature among many DNA minor groove-binding agents and inhibitors of certain enzymes. ontosight.ainih.gov

Aromatic Rings: The two phenyl rings provide a rigid, planar structure that facilitates interactions, such as π-π stacking, with biological targets like the bases within the DNA minor groove or aromatic residues in an enzyme's active site. ontosight.ai

Central Linker: The trans-ethylene linker maintains the two phenylamidine moieties at an optimal distance and preserves the planarity and linear geometry of the molecule. This specific spatial arrangement is critical for fitting into narrow binding sites, such as the AT-rich regions of the DNA minor groove. nih.govelifesciences.org

Amidine Groups: The two positively charged amidine (-C(=NH)NH₂) groups are arguably the most critical pharmacophoric element. uga.edu They are strong bases that are protonated at physiological pH, allowing for strong electrostatic interactions and hydrogen bonding with negatively charged phosphate (B84403) groups of DNA or acidic amino acid residues (e.g., glutamate, aspartate) in enzyme active sites. psu.edu Their structural similarity to the guanidino group of arginine allows them to act as mimics and competitive inhibitors for enzymes that recognize arginine substrates, such as protein arginine methyltransferases (PRMTs). nih.gov

Docking studies for PRMT1 inhibitors have shown that a common feature for active compounds is the interaction of a basic group, like amidine, with the acidic residue Glu152 in the enzyme's binding pocket. psu.edu In the case of this compound, these amidine groups can form crucial hydrogen bonds, anchoring the molecule to its target. psu.edu

Impact of Aromatic Ring Modifications on Biological Activity of this compound Analogs

Modifications to the aromatic rings of the this compound scaffold have been explored to understand their impact on potency, selectivity, and pharmacokinetic properties. Generally, substitutions on the aromatic rings are tolerated, though the nature and position of the substituent can significantly alter biological activity. uu.nl

For instance, the introduction of a hydroxyl group onto one of the phenyl rings results in hydroxystilbamidine. This modification can alter the compound's binding affinity and cellular uptake. researchgate.net Studies on related dicationic compounds, such as diphenyl furan (B31954) analogs, have shown that adding functional groups to the core nucleus can have a modest effect on activity. researchgate.net In some cases, replacing the phenyl rings with other heterocyclic systems like furan or pyridine (B92270) has been a strategy to generate novel analogs with different biological profiles. nih.gov

The presence of the aromatic ring itself is often considered obligatory for activity. For example, in a study of angiotensin II analogues, replacing an aromatic phenylalanine with a non-aromatic cyclohexylalanine at a key position led to a severe loss of biological activity, demonstrating the necessity of the aromatic system for receptor binding. nih.gov This principle likely extends to this compound, where the aromatic rings are essential for interactions with its biological targets.

| Compound | Core Structure Modification | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| This compound | Stilbene (B7821643) core | T. b. rhodesiense | 0.003 µM | nih.gov |

| Hydroxystilbamidine | Stilbene core, one OH group on a phenyl ring | - | Activity modification noted | researchgate.net |

| Furamidine (DB75) | Furan core instead of ethylene bridge | T. b. brucei | 5.7 nM | researchgate.net |

| Compound 63 | Bis-benzamidine | T. b. rhodesiense | 0.003 µM | nih.gov |

| Compound 64 | Bis-benzamidine with methoxy (B1213986) and iodine substituents | T. b. rhodesiense | 0.003 µM | nih.gov |

Role of Amidine Functionality in this compound Bioactivity

The two terminal amidine groups are fundamental to the bioactivity of this compound. Their dicationic nature at physiological pH is crucial for the initial recognition and high-affinity binding to biological targets, particularly DNA and enzymes like PRMTs. nih.gov

SAR studies consistently demonstrate that modifications that reduce the basicity or alter the structure of the amidine groups lead to a significant loss of activity. For example, replacing the amidine groups with di(N-isopropyl)amidines or diimidazolines resulted in lower anti-trypanosomal activity. nih.gov Similarly, in studies of PRMT1 inhibition, alkylation of the terminal amidine moiety in related diamidine compounds led to reduced activity, likely because the hydrophobic substituents interfere with the crucial hydrogen bond donor function of the amidine group. acs.org

The necessity of having two amidine groups is also clear. Research on PRMT1 inhibitors showed that analogs that lost one amidine group had decreased activity. researchgate.net This underscores the importance of the "bis-amidine" feature for potent inhibition. These groups enable the molecule to bind tightly within the substrate-binding pocket of enzymes, often competing with the natural substrate, arginine. nih.gov

The following table presents data on the inhibition of Protein Arginine Methyltransferases (PRMTs) by this compound and a related diamidine, furamidine, illustrating the role of the amidine scaffold in enzyme inhibition.

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Selectivity (PRMT5/PRMT1) |

|---|---|---|---|

| This compound | PRMT1 | 15.2 µM | 2.9 |

| PRMT5 | 44.1 µM | ||

| Furamidine (DB75) | PRMT1 | 9.4 µM | 17.7 |

| PRMT5 | 166 µM |

Data sourced from Qian et al. (2014). acs.orgresearchgate.net

Stereochemical Influences on this compound Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a drug's biological activity. ontosight.ai For stilbene-based compounds, the most important stereochemical feature is the cis-trans isomerism around the central carbon-carbon double bond. This compound is almost exclusively the isomer investigated and used for its biological activities.

The trans configuration confers a linear, planar, and rigid geometry to the molecule. This shape is highly complementary to the long, narrow minor groove of the DNA double helix, allowing for a snug fit and effective binding. nih.gov In contrast, the cis isomer would have a bent, non-planar shape, which would sterically hinder its ability to fit into the same binding sites. While direct comparative biological studies between cis- and this compound are not widely reported in the literature, studies on other biologically active molecules with cis-trans isomerism have shown that often only one isomer is active. For example, the cis isomer of phylloquinone was found to have a lack of biological activity compared to its trans counterpart. nih.gov

It is concluded that for high-affinity binding to transporters and targets like DNA, both amidine groups must be able to interact in a linear conformation, a feature provided by the trans isomer. nih.govelifesciences.org The fully conjugated system of the trans isomer contributes to the structural rigidity required for effective biological interactions.

Development of QSAR Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. nih.gov A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby rationalizing drug design and reducing the need for extensive synthesis and screening. nih.gov

While specific, detailed QSAR models exclusively for this compound derivatives are not extensively published, models have been developed for structurally related compounds like other stilbenes and diamidines. The development of a QSAR model for this compound derivatives would follow a standard procedure:

Data Set Compilation: A series of this compound analogs would be synthesized with diverse substituents on the aromatic rings or modifications to the linker. Their biological activity (e.g., IC₅₀ against a specific target) would be measured under uniform conditions.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These are numerical values that represent different physicochemical properties of the molecules, such as electronic (e.g., Hammett constants), steric (e.g., molar refractivity), hydrophobic (e.g., logP), and topological descriptors.

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the descriptors (independent variables) with the biological activity (dependent variable).

Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model generation. Statistical parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²) are used to assess the model's robustness and predictability.

For example, a 3D-QSAR model developed for a series of trans-stilbene (B89595) derivatives acting as CYP1B1 inhibitors yielded a cross-validated correlation coefficient (Q²) of 0.554 and an external validation coefficient (r²) of 0.808, indicating good predictive ability. Such models provide valuable insights into the structural features that are crucial for activity and can guide the rational design of new, more potent inhibitors.

Computational and Theoretical Investigations of Trans Stilbamidine

Molecular Docking and Ligand-Protein Interaction Prediction for trans-Stilbamidine

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.comjournalijar.com This method is instrumental in understanding how this compound interacts with its biological targets.

Key Research Findings:

Interaction with DNA: Early studies recognized that this compound binds to the grooves of DNA, a mode of interaction that was identified in the late 1960s. birmingham.ac.uk This binding is a critical aspect of its biological activity.

Binding to Protein Arginine Methyltransferase 1 (PRMT1): Docking studies have shown that stilbamidine (B1663490) can bind to the peptide/protein arginyl substrate-binding site of human PRMT1. researchgate.net The similarity between the amidine group of stilbamidine and the guanidine (B92328) group of arginine allows it to mimic the natural substrate. researchgate.net This interaction is primarily competitive with the substrate and noncompetitive with the cofactor. researchgate.net

Interaction with Trypanosoma brucei Aquaglyceroporin 2 (TbAQP2): Molecular docking has been used to investigate the binding of this compound and its analogs to the central pore of TbAQP2, a protein implicated in drug uptake by the parasite Trypanosoma brucei. elifesciences.org These studies revealed that while some diamidines bind with high affinity, stilbamidine itself displays low binding affinity to this particular transporter. elifesciences.orgnih.gov

Inhibition of Cytochrome P450 1B1 (CYP1B1): The antitumor activity of some stilbene (B7821643) derivatives is linked to their interaction with cytochrome P450 family 1 enzymes. nih.gov Molecular docking has been employed alongside 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) analysis to understand the inhibitory activity of trans-stilbene (B89595) derivatives against CYP1B1. nih.gov

Interactive Data Table: Predicted Interactions of this compound with Biological Targets

| Target | Predicted Binding Site | Key Interacting Residues (if identified) | Predicted Binding Affinity | Reference |

| DNA | Grooves | Not specified in the provided text | Not specified in the provided text | birmingham.ac.uk |

| PRMT1 | Peptide/protein arginyl substrate binding site | Not specified in the provided text | Not specified in the provided text | researchgate.net |

| TbAQP2 | Central pore | Not specified in the provided text | Low | elifesciences.orgnih.gov |

| CYP1B1 | Active site | Not specified in the provided text | Not specified in the provided text | nih.gov |

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into conformational changes and interactions within a biological context. mpg.denih.gov

Key Research Findings:

Understanding Binding Modes in PRMT1: MD simulations, in conjunction with docking and MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) analysis, have been used to elucidate the binding modes of diamidine inhibitors, including stilbamidine analogs, to PRMT1. researchgate.net These simulations help to understand the molecular basis for selective inhibition. researchgate.net

Investigating Permeation through TbAQP2: To further understand the interaction of pentamidine (B1679287), a related diamidine, with TbAQP2, MD simulations were performed on the protein-ligand complex. elifesciences.orgnih.gov This provided strong evidence for the permeation of the drug directly through the central pore of the protein. elifesciences.org While stilbamidine's affinity was low, these simulations are crucial for understanding the general transport mechanism for this class of compounds. elifesciences.orgnih.gov

Synergistic Use with Other Techniques: MD simulations are often used in concert with other techniques like molecular docking and in situ click chemistry to provide a more comprehensive understanding of molecular interactions, such as those within the active site gorge of acetylcholinesterase. vt.edu

Quantum Mechanical Calculations of this compound Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are employed to study the electronic structure of molecules, providing fundamental information about their geometry, energy, and reactivity. unipd.itarxiv.org

Key Research Findings:

Electronic Structure and Spectra: Early quantum mechanical studies focused on the electronic structure and spectra of cis- and trans-stilbene, the core scaffold of this compound. nih.gov These calculations are foundational for understanding the photophysical properties of these molecules.

Hybrid QM/MM Methods: For complex biological systems, hybrid quantum mechanical/molecular mechanical (QM/MM) methods are often used. mpg.denih.gov These approaches treat the most critical part of the system (like the ligand and the active site) with quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This allows for the study of reactions and electronic properties within a protein environment. mpg.denih.gov While specific QM/MM studies on this compound were not detailed in the provided search results, this methodology is a standard and powerful tool for such investigations.

De Novo Design and Virtual Screening for this compound-like Scaffolds

De novo design and virtual screening are computational strategies used to discover and design new molecules with desired properties. nih.govarxiv.orgswan.ac.uk

Key Research Findings:

Virtual Screening for PRMT1 Inhibitors: Virtual screening has been successfully used to identify inhibitors of PRMT1, with stilbamidine being a known binder. ncl.ac.uk This approach allows for the rapid computational assessment of large compound libraries to identify potential drug candidates.

Scaffold for New Drug Design: The trans-stilbene chemical motif is of significant interest for targeting amyloid proteins. nih.gov This makes the this compound scaffold a valuable starting point for the de novo design of new therapeutic agents. arxiv.orgarxiv.org

High-Throughput Virtual Screening: High-throughput virtual screening (HTVS) is a powerful method to screen vast libraries of compounds against a specific biological target. nih.govbiorxiv.org For instance, HTVS has been used to identify novel inhibitors for enzymes like methionyl-tRNA-synthetase in pathogens. nih.gov Similar strategies can be applied using the this compound scaffold to discover new antimicrobial agents.

Analytical Methodologies for Trans Stilbamidine Quantification in Research Settings

Chromatographic Techniques for trans-Stilbamidine Analysis (e.g., HPLC, GC-MS for in vitro or animal studies)

Chromatography is a cornerstone technique for separating components within a mixture, making it indispensable for analyzing complex biological samples. metwarebio.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools used in research settings.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used method for the quantitative analysis of pharmaceutical compounds. openaccessjournals.com It separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. metwarebio.comopenaccessjournals.com For aromatic diamidines like this compound, Reversed-Phase HPLC (RP-HPLC) is a common approach. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar.

A typical HPLC method for a related stilbene (B7821643), trans-resveratrol, involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. ijrpb.com Detection is often achieved using a UV detector set at a specific wavelength where the compound exhibits maximum absorbance. ijrpb.com The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification, while the peak area in the resulting chromatogram is proportional to the concentration. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com In GC, the mobile phase is a gas, and separation is based on the compound's volatility and interaction with the stationary phase. mdpi.com While highly effective for volatile and thermally stable compounds, direct analysis of non-volatile compounds like this compound may require derivatization to increase their volatility. GC-MS is frequently used for analyzing metabolites in complex biological matrices. nih.govnih.gov

The table below outlines typical parameters for chromatographic analysis, based on methods developed for similar compounds.

| Parameter | Description | Common Example |

|---|---|---|

| Stationary Phase (Column) | The solid material inside the column that interacts with the analyte. | Reversed-Phase C18 or C8 column ijrpb.comnih.gov |

| Mobile Phase | The solvent that moves the analyte through the column. | Acetonitrile and water/buffer mixture ijrpb.comeuropeanpharmaceuticalreview.com |

| Detection Method | The technique used to visualize the analyte as it elutes from the column. | UV-Vis Detector (e.g., at 305 nm) ijrpb.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.2 - 1.0 mL/min ijrpb.comnih.gov |

| Internal Standard | A compound with similar properties added to samples to improve accuracy. | Polydatin (for a related compound) nih.gov |

Spectrophotometric and Spectrofluorometric Detection of this compound

Spectroscopic methods measure the interaction between electromagnetic radiation and the analyte. These techniques are valuable for both qualitative and quantitative analysis.

Spectrophotometry (UV-Vis): UV-Visible spectrophotometry measures the absorption of ultraviolet or visible light by a compound in solution. upi.edu According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. upi.edu To perform a quantitative analysis, a calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations. upi.edu The spectrum of a compound, a plot of absorbance versus wavelength, shows characteristic peaks at specific wavelengths (λmax). mdpi.com For trans-stilbene (B89595), a related compound, a strong absorption peak is observed around 295-300 nm. omlc.org A study on trans-resveratrol identified an optimal wavelength for analysis at 307 nm. ijrpb.com

Spectrofluorometry: Fluorescence spectroscopy, or spectrofluorometry, is another highly sensitive detection method. It involves exciting a molecule with light at a specific wavelength, causing it to emit light at a longer wavelength. nih.gov The intensity of the emitted fluorescence is typically proportional to the concentration of the analyte. Many diamidines are fluorescent, which allows for their detection at low concentrations within biological samples like cells and tissues. researchgate.net For instance, the fluorescence emission spectrum for trans-stilbene in hexane (B92381) shows a peak around 350 nm when excited at 290 nm. omlc.org This technique can be used to discriminate the signal of fluorescently-labeled molecules from the natural autofluorescence of biological tissues. nih.gov

The table below summarizes the key spectral properties for stilbene-type compounds.

| Technique | Parameter | Typical Value (for related compounds) | Reference |

|---|---|---|---|

| UV-Vis Spectrophotometry | Maximal Absorption (λmax) | ~300-307 nm | ijrpb.comomlc.org |

| Molar Absorptivity | ~34,010 cm⁻¹/M at 294 nm (for trans-stilbene) | omlc.org | |

| Spectrofluorometry | Excitation Wavelength | ~290 nm (for trans-stilbene) | omlc.org |

| Emission Wavelength | ~350 nm (for trans-stilbene) | omlc.org |

Mass Spectrometry-Based Methods for this compound and its Metabolites (for in vitro or animal studies)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It offers high sensitivity and specificity, making it ideal for identifying and quantifying drugs and their metabolites in complex biological matrices like plasma, urine, or tissue homogenates. nih.govbioanalysis-zone.com

Often coupled with a separation technique like liquid chromatography (LC-MS/MS), this method has become a gold standard in bioanalysis. mdpi.comnih.gov The process involves several key steps:

Sample Preparation: Metabolites are extracted from the biological matrix, which can involve steps like protein precipitation, quenching to stop metabolic activity, and cell lysis. nih.govnih.gov

Chromatographic Separation: The extracted sample is injected into an LC system to separate the parent drug from its metabolites and other endogenous components. nih.gov

Ionization: As the components elute from the LC column, they enter the mass spectrometer's ion source (e.g., electrospray ionization - ESI) to become charged ions. europeanpharmaceuticalreview.com

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., triple quadrupole, time-of-flight). europeanpharmaceuticalreview.com

Detection and Quantification: The detector measures the abundance of ions at each m/z value. For quantification, a technique called Multiple Reaction Monitoring (MRM) is often used, where a specific precursor ion (the parent molecule) is selected and fragmented, and a specific product ion is monitored, providing high selectivity. nih.gov

This approach allows for the simultaneous quantification of a parent drug and its metabolites, even when they are present at very low concentrations. nih.gov For example, a validated LC-MS/MS method for a trans-stilbene derivative in rat plasma demonstrated a lower limit of quantification of 1.0 ng/mL. nih.gov

Bioanalytical Method Validation for Research Use of this compound (e.g., in cell lysates, tissue homogenates from animal experiments)

Before a bioanalytical method can be used to generate reliable data in a research study, it must undergo validation. bionotus.com Bioanalytical method validation is the process of demonstrating that a particular analytical procedure is suitable for its intended purpose, ensuring the reliability and integrity of the data. researchgate.neteuropa.eu This is critical for studies involving matrices like cell lysates and tissue homogenates. bionotus.com

According to guidelines from regulatory bodies like the FDA, a full validation process assesses several key parameters: europa.eufda.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. researchgate.net

Accuracy: The closeness of the measured concentration values to the true nominal concentration. researchgate.net For a validated method, accuracy should generally be within ±15% of the nominal value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the coefficient of variation (CV), which should be less than 15%. nih.gov

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. researchgate.net A linear relationship should be established between the instrument response and the concentration of the analyte.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. ijrpb.com

Stability: The chemical stability of the analyte in the biological matrix under the specific conditions expected during the entire analytical process, from sample collection and storage to final analysis. fda.gov

The validation process ensures that the analytical method consistently produces accurate and reproducible results when analyzing research samples. bionotus.com

Emerging Research Applications and Future Directions for Trans Stilbamidine

trans-Stilbamidine as a Molecular Probe for Nucleic Acid and Protein Interactions

Molecular probes are essential tools for visualizing and understanding complex biological processes at the molecular level. mdpi.com Small molecules with fluorescent properties are particularly valuable in this regard. asm.org this compound possesses intrinsic fluorescence that is significantly enhanced upon binding to macromolecules, making it a candidate for a molecular probe.